3-(2-Bromo-6-nitrophenyl)propanoic Acid

Catalog No.
S14226031
CAS No.
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Bromo-6-nitrophenyl)propanoic Acid

Product Name

3-(2-Bromo-6-nitrophenyl)propanoic Acid

IUPAC Name

3-(2-bromo-6-nitrophenyl)propanoic acid

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

WYGJMLYMYFMROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCC(=O)O)[N+](=O)[O-]

3-(2-Bromo-6-nitrophenyl)propanoic acid is an organic compound characterized by its unique structure, which includes a propanoic acid moiety attached to a phenyl ring that is further substituted with bromine and nitro groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biological research. The presence of both the bromine and nitro substituents enhances its chemical reactivity and biological activity, making it a valuable compound for scientific exploration.

  • Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines or thiols, resulting in derivatives like 3-(2-amino-6-nitrophenyl)propanoic acid.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding 3-(2-bromo-6-aminophenyl)propanoic acid.
  • Oxidation Reactions: The propanoic acid portion can be oxidized to form higher oxidation state carboxylic acid derivatives.

These reactions highlight the versatility of 3-(2-Bromo-6-nitrophenyl)propanoic acid in synthetic organic chemistry.

Research indicates that 3-(2-Bromo-6-nitrophenyl)propanoic acid exhibits significant biological activity. It is being investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Additionally, preliminary studies suggest that it may possess anti-inflammatory and anticancer properties. The mechanisms of action are thought to involve the compound's interaction with specific molecular targets, where the nitro group can form reactive intermediates that affect cellular components.

The synthesis of 3-(2-Bromo-6-nitrophenyl)propanoic acid typically involves two main steps:

  • Bromination: Phenylpropanoic acid is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the bromine atom at the ortho position of the phenyl ring.
  • Nitration: The resulting brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position.

These methods can be adapted for industrial production, optimizing conditions for yield and purity through advanced purification techniques like recrystallization and chromatography.

3-(2-Bromo-6-nitrophenyl)propanoic acid has diverse applications across various fields:

  • Organic Synthesis: Serves as a building block for creating more complex molecules in organic chemistry.
  • Biology: Used in studies related to enzyme interactions and metabolic pathways.
  • Medicine: Explored for potential therapeutic properties, particularly in anti-inflammatory and anticancer treatments.
  • Industry: Utilized in developing specialty chemicals, polymers, and dyes.

The interaction studies of 3-(2-Bromo-6-nitrophenyl)propanoic acid focus on its binding affinity to various proteins and enzymes. The presence of both bromine and nitro groups allows for unique interactions due to halogen bonding and the formation of reactive intermediates from the nitro group reduction. These interactions are critical for understanding its biological effects and potential therapeutic applications.

Several compounds share structural similarities with 3-(2-Bromo-6-nitrophenyl)propanoic acid, each possessing distinct characteristics:

Compound NameKey FeaturesUniqueness
3-Bromopropanoic AcidLacks the nitro group; less reactiveSimpler structure without additional functional groups
2-Bromo-6-nitrobenzoic AcidContains a benzoic acid moiety instead of propanoicDifferent acidity properties due to benzoic structure
3-(2-Nitrophenyl)propanoic AcidLacks bromine; contains only a nitro groupLess reactivity compared to compounds with halogens

The uniqueness of 3-(2-Bromo-6-nitrophenyl)propanoic acid lies in its combination of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for versatile applications in research and industry, setting it apart from its analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

272.96367 g/mol

Monoisotopic Mass

272.96367 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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